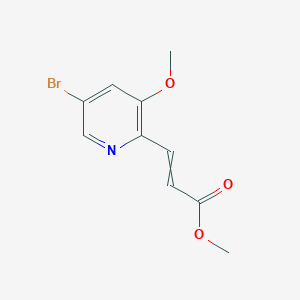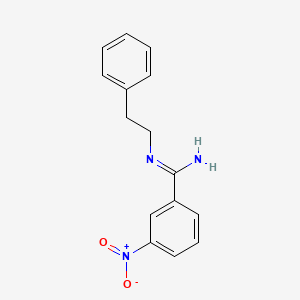
3-nitro-N-(2-phenylethyl)benzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-nitro-N-(2-phenylethyl)benzenecarboximidamide is an organic compound with the molecular formula C15H15N3O2. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of a nitro group, a phenylethyl group, and a benzenecarboximidamide moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-N-(2-phenylethyl)benzenecarboximidamide typically involves the nitration of N-(2-phenylethyl)benzenecarboximidamide. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent overheating.
Industrial Production Methods
Industrial production of this compound may involve a similar nitration process but on a larger scale. The use of continuous flow reactors can help in maintaining the reaction conditions and improving the yield. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-nitro-N-(2-phenylethyl)benzenecarboximidamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation: Although less common, the compound can undergo oxidation reactions, potentially leading to the formation of nitroso or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 3-amino-N-(2-phenylethyl)benzenecarboximidamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives such as nitroso compounds.
Applications De Recherche Scientifique
3-nitro-N-(2-phenylethyl)benzenecarboximidamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It can also serve as a model compound for studying nitration and reduction reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-nitro-N-(2-phenylethyl)benzenecarboximidamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-nitro-N-(2-phenylethyl)benzamide: Similar structure but with an amide group instead of a carboximidamide group.
3-nitro-N-(2-phenylethyl)aniline: Contains an aniline group instead of a carboximidamide group.
3-nitro-N-(2-phenylethyl)benzenesulfonamide: Features a sulfonamide group instead of a carboximidamide group.
Uniqueness
3-nitro-N-(2-phenylethyl)benzenecarboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the nitro group allows for various chemical transformations, while the phenylethyl and benzenecarboximidamide moieties contribute to its overall stability and potential interactions with biological targets.
Propriétés
Formule moléculaire |
C15H15N3O2 |
|---|---|
Poids moléculaire |
269.30 g/mol |
Nom IUPAC |
3-nitro-N'-(2-phenylethyl)benzenecarboximidamide |
InChI |
InChI=1S/C15H15N3O2/c16-15(13-7-4-8-14(11-13)18(19)20)17-10-9-12-5-2-1-3-6-12/h1-8,11H,9-10H2,(H2,16,17) |
Clé InChI |
MTRODWXICACOGL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCN=C(C2=CC(=CC=C2)[N+](=O)[O-])N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[3-(Ethoxycarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}benzoic acid](/img/structure/B12465808.png)
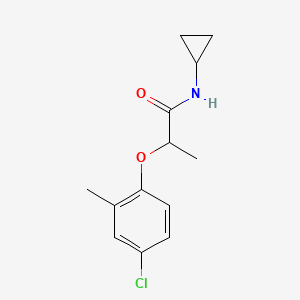
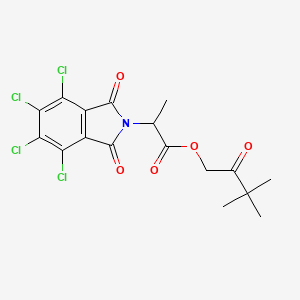
![2-(4-Bromophenyl)-2-oxoethyl 2-{[4-chloro-2-(phenylcarbonyl)phenyl]amino}-4-oxo-4-phenylbutanoate](/img/structure/B12465826.png)
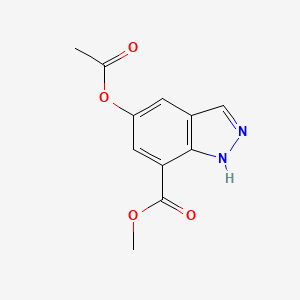
![N-{2-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}furan-2-carboxamide](/img/structure/B12465843.png)
![2-Oxo-2-phenylethyl 1-{[(2,4-dichlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12465846.png)
![2-[[4-(1-Naphthyloxy)phenyl]carbamoyl]cyclohexanecarboxylic acid](/img/structure/B12465851.png)
![4-nitro-2-[(E)-{[2-(trifluoromethyl)-1H-benzimidazol-6-yl]imino}methyl]phenol](/img/structure/B12465857.png)
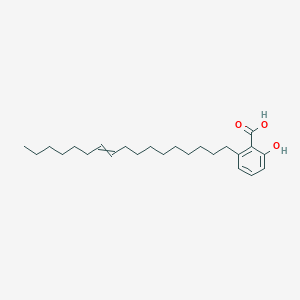
![N-(1,3-benzodioxol-5-yl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12465867.png)
![N-[4-chloro-2-(hydrazinylcarbonyl)phenyl]benzamide](/img/structure/B12465873.png)

